4-(Piperazine-1-sulfonyl)benzamide hydrochloride
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Overview
Description
4-(Piperazine-1-sulfonyl)benzamide hydrochloride is a chemical compound that features a piperazine ring, a sulfonyl group, and a benzamide moietyThe presence of the piperazine ring is particularly noteworthy, as piperazine derivatives are known for their wide range of biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Piperazine-1-sulfonyl)benzamide hydrochloride typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through cyclization reactions involving 1,2-diamine derivatives and sulfonium salts.
Introduction of the Sulfonyl Group: The sulfonyl group can be introduced through reactions with sulfonyl chlorides.
Formation of Benzamide Moiety: The benzamide moiety can be introduced through amide bond formation reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
4-(Piperazine-1-sulfonyl)benzamide hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring or the benzamide moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base or catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols .
Scientific Research Applications
4-(Piperazine-1-sulfonyl)benzamide hydrochloride has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-(Piperazine-1-sulfonyl)benzamide hydrochloride involves its interaction with specific molecular targets and pathways. The piperazine ring can interact with various receptors and enzymes, modulating their activity. The sulfonyl group can enhance the compound’s binding affinity and specificity for its targets. The benzamide moiety can further contribute to the compound’s overall biological activity by interacting with additional molecular targets .
Comparison with Similar Compounds
Similar Compounds
4-(Piperazine-1-sulfonyl)aniline: Similar structure but with an aniline moiety instead of a benzamide moiety.
4-(Piperazine-1-sulfonyl)benzoic acid: Similar structure but with a carboxylic acid moiety instead of a benzamide moiety.
4-(Piperazine-1-sulfonyl)benzylamine: Similar structure but with a benzylamine moiety instead of a benzamide moiety.
Uniqueness
4-(Piperazine-1-sulfonyl)benzamide hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the benzamide moiety, in particular, may enhance its potential as a therapeutic agent by providing additional binding interactions with molecular targets .
Properties
IUPAC Name |
4-piperazin-1-ylsulfonylbenzamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O3S.ClH/c12-11(15)9-1-3-10(4-2-9)18(16,17)14-7-5-13-6-8-14;/h1-4,13H,5-8H2,(H2,12,15);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQOMQCFOPHCUCT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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